molecular formula C9H18ClN B2647974 (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride CAS No. 2418593-84-5

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride

Cat. No.: B2647974
CAS No.: 2418593-84-5
M. Wt: 175.7
InChI Key: SZLZGZORXVOEOQ-QRPNPIFTSA-N
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Description

(3S)-3-Methyl-2-azaspiro[4.4]nonane hydrochloride is a spirocyclic compound featuring a nitrogen atom in a bicyclic framework. Spirocyclic amines are valued in medicinal chemistry for their conformational rigidity, which enhances target binding selectivity and metabolic stability.

Properties

IUPAC Name

(3S)-3-methyl-2-azaspiro[4.4]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8-6-9(7-10-8)4-2-3-5-9;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLZGZORXVOEOQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride typically involves multi-step organic synthesis techniques. One common method includes the use of a spirocyclization reaction, where a suitable precursor undergoes cyclization to form the spirocyclic core. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Structural Analogues with Heteroatom Variations

Spirocyclic compounds often differ in heteroatom placement (O, S, N) and substituents, significantly altering their physicochemical and biological profiles.

Compound Name Structure Features Key Data (Melting Point, Yield, m/z) Source
7-Oxa-1-azaspiro[4.4]nonane hydrochloride Oxygen atom in the spiro framework LCMS m/z: 190 [M]+; C: 63.56%, H: 10.48%
7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide hydrochloride Sulfone groups (S=O) Mp: 204–205°C (dec.); Yield: 98%
2λ⁶-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride Sulfur dioxide in the spiro system Purity: ≥97%; CAS: 1952254-07-7
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane hydrochloride Fluorine substituents Molecular weight: 199.62 g/mol; Purity: ≥95%

Key Observations :

  • Oxygen vs. Nitrogen: The replacement of nitrogen with oxygen (e.g., 7-Oxa-1-azaspiro[4.4]nonane) reduces basicity and alters solubility .
  • Sulfur Dioxide Groups: Sulfone-containing analogs (e.g., 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide) exhibit higher melting points due to increased molecular rigidity and dipole interactions .
  • Fluorine Substitution: Fluorinated derivatives (e.g., 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane) likely show enhanced metabolic stability and bioavailability due to fluorine’s electronegativity .

Spirocyclic Compounds with Modified Ring Systems

Variations in ring size and substituent positions impact conformational flexibility and biological activity.

Compound Name Spiro System Substituents/Stereochemistry Key Data Source
(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride [4.5] Spiro system with oxygen (3S)-methyl group CAS: EN300-26866086
3’-(4-Chlorophenyl)-spirooxazine derivative [4H-naphth-oxazine] 4-Chlorophenyl substituent Mp: 267°C; Yield: 72%
6-Oxa-1-azaspiro[3.5]nonane hydrochloride [3.5] Spiro system Oxygen in smaller ring SMILES: C1CC2(CCN2)COC1

Key Observations :

  • Ring Size: Smaller spiro systems (e.g., [3.5] in 6-Oxa-1-azaspiro[3.5]nonane) reduce steric hindrance but may limit binding pocket compatibility .
  • Substituent Effects: Halogenated derivatives (e.g., 4-chlorophenyl in compound 18) exhibit higher melting points (267°C vs. 207°C for non-halogenated analogs) due to enhanced van der Waals interactions .

Key Observations :

  • High-yield syntheses (≥95%) are achievable for spirocyclic hydrochlorides, as seen in 7-Thia-1-azaspiro[4.4]nonane derivatives .
  • LCMS and NMR data are consistent across analogs, validating structural assignments .

Biological Activity

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
CAS No. 1263002-80-7
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name (3S)-3-methyl-2-azaspiro[4.4]nonane
InChI Key NPBBRURTAYRIQO-QMMMGPOBSA-N

The biological activity of (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. The spiro structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. This can lead to various biological effects such as:

  • Inhibition or activation of enzymatic pathways : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic and signaling pathways.
  • Antiviral properties : Similar compounds have shown antiviral activity, suggesting potential applications in treating viral infections .

Antiviral Activity

Research indicates that derivatives of spiro compounds, including (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride, may exhibit antiviral properties. For instance, a related compound demonstrated high antiviral potency against certain viral strains with low cytotoxicity in human cells . The ability to inhibit viral replication makes this compound a candidate for further investigation in antiviral drug development.

Antimicrobial Activity

Studies have shown that similar spiro compounds possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . This suggests that (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride may also have applications in combating bacterial infections.

Case Studies and Research Findings

  • Antiviral Screening : A study evaluated the antiviral efficacy of several spiro compounds, including those similar to (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride. Results indicated promising activity against viral pathogens with minimal cytotoxic effects on host cells .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that compounds with a spiro structure could inhibit specific enzymes involved in pathogenic processes, suggesting a mechanism through which they exert their biological effects .
  • Pharmacological Profiling : A systematic review highlighted the pharmacological profiles of spirocyclic compounds, emphasizing their versatility in medicinal chemistry and potential therapeutic applications across various diseases, including cancer and infectious diseases .

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